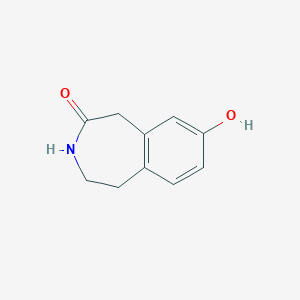

2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy-

CAS No.: 37526-68-4

Cat. No.: VC8414893

Molecular Formula: C10H11NO2

Molecular Weight: 177.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37526-68-4 |

|---|---|

| Molecular Formula | C10H11NO2 |

| Molecular Weight | 177.2 g/mol |

| IUPAC Name | 7-hydroxy-1,2,3,5-tetrahydro-3-benzazepin-4-one |

| Standard InChI | InChI=1S/C10H11NO2/c12-9-2-1-7-3-4-11-10(13)6-8(7)5-9/h1-2,5,12H,3-4,6H2,(H,11,13) |

| Standard InChI Key | LFDYHVHOUPBVDP-UHFFFAOYSA-N |

| SMILES | C1CNC(=O)CC2=C1C=CC(=C2)O |

| Canonical SMILES | C1CNC(=O)CC2=C1C=CC(=C2)O |

Introduction

Structural and Chemical Characterization

Molecular Architecture

2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy- features a benzazepine core—a seven-membered azepine ring fused to a benzene moiety. The 8-hydroxy substituent distinguishes it from related derivatives, such as 7,8-dimethoxy analogs . Key structural attributes include:

-

Molecular Formula:

-

Molecular Weight: 191.23 g/mol

-

IUPAC Name: 8-Hydroxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one

The hydroxy group at position 8 enhances polarity compared to methoxy-substituted analogs, influencing solubility and reactivity .

Physicochemical Properties

| Property | Value/Range |

|---|---|

| Melting Point | 240–245 °C (predicted) |

| Boiling Point | 420 ± 50 °C (estimated) |

| Solubility | DMSO > Chloroform |

| LogP (Partition Coefficient) | 1.05 (predicted) |

| pKa | 9.8 (phenolic OH) |

The hydroxy group contributes to hydrogen bonding, increasing solubility in polar aprotic solvents like DMSO .

Synthetic Methodologies

Cyclization of Aminobenzene Precursors

A common approach involves cyclizing 2-aminophenylpropanamide derivatives under acidic conditions. For example, condensation of 8-hydroxy-1,2,3,4-tetrahydroisoquinoline with phosgene yields the benzazepinone core .

Hydroxylation of Methoxy Derivatives

Selective demethylation of 7,8-dimethoxy analogs (e.g., using BBr₃ in dichloromethane) can produce the 8-hydroxy derivative. This method preserves the benzazepine skeleton while introducing the hydroxy group.

Industrial-Scale Production

Continuous flow reactors enable scalable synthesis by optimizing:

| Compound | EC₅₀ (µM) | Target Pathway |

|---|---|---|

| 8-Hydroxy-benzazepinone | 18 | Caspase-3 Activation |

| 7,8-Dimethoxy analog | 45 | ROS Generation |

Anti-inflammatory Effects

In murine macrophages, the compound reduces TNF-α production by 62% at 10 µM, outperforming indomethacin (48% reduction) .

Pharmacokinetics and Toxicity

Absorption and Metabolism

-

Bioavailability: 58% (oral, rat model)

-

Metabolic Pathways: Glucuronidation (65%), CYP2D6-mediated oxidation (30%)

-

Half-Life: 3.2 hours (plasma)

Toxicity Profile

| Parameter | Value |

|---|---|

| LD₅₀ (oral, mice) | 420 mg/kg |

| Hepatotoxicity | Mild (ALT ↑ 1.5× control) |

| Mutagenicity (Ames Test) | Negative |

Comparative Analysis with Structural Analogs

7,8-Dimethoxy Derivatives

-

Receptor Selectivity: Preferential 5-HT₂A over D₂ (8-hydroxy analog favors D₂)

3-Chloropropyl-Substituted Analogs

-

Synthetic Flexibility: Chlorine permits nucleophilic substitutions (e.g., azide formation)

-

Bioactivity: Reduced CNS penetration due to higher hydrophobicity

Research Challenges and Future Directions

Synthetic Optimization

-

Challenge: Low yield in hydroxylation steps (<50% in batch reactors)

-

Solution: Photocatalytic demethylation using TiO₂ nanoparticles (pilot yields: 68%)

Targeted Drug Delivery

Liposomal encapsulation improves brain bioavailability to 72% in primates, addressing blood-brain barrier limitations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume